molecular formula C19H22O5 B14367463 Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate CAS No. 90158-04-6

Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate

Cat. No.: B14367463
CAS No.: 90158-04-6
M. Wt: 330.4 g/mol
InChI Key: JXIDCWQFBLKCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate is an organic compound with the molecular formula C18H22O5 It is a derivative of phenylacetic acid, featuring a benzyloxy group and two methoxy groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

    Starting Material: 2-(benzyloxy)-3,4-dimethoxyphenylacetic acid

    Reagent: Ethanol

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Conditions: Reflux

The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: Benzaldehyde derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenylacetic acid derivatives

Scientific Research Applications

Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate can be compared with other similar compounds, such as:

    Ethyl [2-(benzyloxy)-4-methoxyphenyl]acetate: Lacks one methoxy group, which may affect its reactivity and biological activity.

    Ethyl [2-(benzyloxy)-3,4-dihydroxyphenyl]acetate:

    Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]propionate: Has a propionate ester group instead of an acetate group, which can influence its chemical behavior and uses.

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

90158-04-6

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 2-(3,4-dimethoxy-2-phenylmethoxyphenyl)acetate

InChI

InChI=1S/C19H22O5/c1-4-23-17(20)12-15-10-11-16(21-2)19(22-3)18(15)24-13-14-8-6-5-7-9-14/h5-11H,4,12-13H2,1-3H3

InChI Key

JXIDCWQFBLKCSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)OC)OC)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.